5-Bromo-8-methylquinoline (CAS: 74316-55-5) is a highly versatile, bifunctional heterocyclic building block widely utilized in pharmaceutical development and advanced materials synthesis. It features two distinct, orthogonal reactive sites: a 5-position bromine atom primed for transition-metal-catalyzed cross-coupling, and an 8-position methyl group that serves as a handle for C(sp3)-H activation, radical halogenation, or oxidation [1]. In procurement contexts, this pre-functionalized scaffold is prioritized over simpler quinolines because it enables rapid, divergent synthesis of complex pharmacophores—such as TLR7/8 and CCR6 antagonists—without requiring harsh, early-stage derivatization steps [2].
Attempting to substitute 5-bromo-8-methylquinoline with cheaper, generic analogs introduces severe synthetic bottlenecks and hidden costs. Using the unbrominated baseline, 8-methylquinoline, forces the buyer to perform a highly corrosive electrophilic aromatic bromination requiring elemental bromine, concentrated sulfuric acid, and stoichiometric silver sulfate, which generates heavy-metal waste and lowers overall throughput [1]. Conversely, substituting with 5-chloro-8-methylquinoline drastically reduces reactivity at the 5-position; the stronger C-Cl bond resists oxidative addition by standard palladium catalysts, necessitating elevated temperatures and expensive, specialized phosphine ligands to achieve acceptable cross-coupling yields [2]. Furthermore, using 5-bromoquinoline strips away the 8-methyl group entirely, eliminating the critical aliphatic handle required for downstream oxidation or C(sp3)-H functionalization [3].
Procuring 5-bromo-8-methylquinoline directly bypasses the hazardous and low-yielding bromination of 8-methylquinoline. Direct bromination typically requires harsh conditions—elemental bromine in concentrated sulfuric acid with silver sulfate—yielding approximately 71% of the desired product while generating significant toxic and heavy-metal waste [1]. By starting with the pre-brominated scaffold, scale-up campaigns eliminate this bottleneck, improving overall atom economy and reducing waste disposal costs.
| Evidence Dimension | Synthesis yield and reagent hazard profile |
| Target Compound Data | Ready for immediate cross-coupling or oxidation (0% yield loss) |
| Comparator Or Baseline | 8-Methylquinoline (requires Br2, conc. H2SO4, and Ag2SO4; ~71% yield) |
| Quantified Difference | Bypasses a ~29% yield loss and the handling of highly corrosive reagents and stoichiometric silver waste. |
| Conditions | Standard electrophilic aromatic bromination conditions |
Procuring the pre-brominated scaffold accelerates timelines and eliminates heavy-metal waste management in scale-up.
The 5-bromo substituent provides a massive kinetic advantage in cross-coupling reactions compared to the 5-chloro analog. The C-Br bond (dissociation energy ~285 kJ/mol) readily undergoes oxidative addition with standard, cost-effective catalysts like Pd(PPh3)4 at moderate temperatures (e.g., 80 °C), routinely achieving >85% yields in Suzuki-Miyaura couplings [1]. In contrast, the stronger C-Cl bond (~331 kJ/mol) in 5-chloro-8-methylquinoline typically requires temperatures exceeding 100 °C and expensive, sterically demanding ligands (such as XPhos or RuPhos) to reach comparable conversions [2].
| Evidence Dimension | Palladium-catalyzed cross-coupling conditions |
| Target Compound Data | Achieves >85% yield using standard Pd(PPh3)4 at 80 °C |
| Comparator Or Baseline | 5-Chloro-8-methylquinoline (requires specialized dialkylbiaryl phosphine ligands and >100 °C) |
| Quantified Difference | Significantly lower activation barrier due to weaker C-Br bond (~285 kJ/mol) vs. C-Cl bond (~331 kJ/mol). |
| Conditions | Pd-catalyzed C(sp2)-C(sp2) cross-coupling |
Allows the use of cheaper, standard palladium catalysts and milder temperatures, preserving sensitive functional groups on the coupling partner.
Unlike 5-bromoquinoline, which only offers C(sp2) reactivity, 5-bromo-8-methylquinoline features an essential 8-methyl group that can be selectively oxidized or functionalized. For example, the 8-methyl group can be oxidized using CrO3/H2SO4 to yield 5-bromoquinoline-8-carboxylic acid, a mandatory precursor for specific target binding moieties [1]. Furthermore, it serves as a directing and reactive site for advanced C(sp3)-H selective iodination or acetoxylation [2]. 5-Bromoquinoline completely lacks this aliphatic handle, resulting in a 0% yield for any 8-position functionalization.
| Evidence Dimension | Availability of C(sp3) functionalization sites |
| Target Compound Data | 8-methyl group undergoes selective oxidation (e.g., to 8-carboxylic acid) or C(sp3)-H iodination/acetoxylation |
| Comparator Or Baseline | 5-Bromoquinoline (0% yield for 8-position aliphatic functionalization) |
| Quantified Difference | Provides an essential, reactive aliphatic handle that is completely absent in the des-methyl analog. |
| Conditions | Oxidation (CrO3/H2SO4) or transition-metal-catalyzed C(sp3)-H activation |
The 8-methyl group is an absolute requirement for synthesizing 8-carboxylate derivatives used in CCR6 antagonists and specialized bidentate ligands.
5-Bromo-8-methylquinoline is the ideal starting material for complex pharmaceutical scaffolds where both the 5- and 8-positions must be derivatized. The 8-methyl group is readily oxidized to a carboxylic acid for amide coupling, while the 5-bromo position allows for late-stage Suzuki or Buchwald-Hartwig couplings to build the core structure [1].
In scale-up scenarios where catalyst cost and reaction temperature are critical, this compound is chosen over its 5-chloro analog. The high reactivity of the 5-bromo site ensures that standard, inexpensive palladium catalysts can be used at moderate temperatures, maximizing yield while minimizing energy and reagent costs [2].
This compound is highly suited for synthesizing specialized N,O or N,N bidentate ligands. The 8-methyl group can be functionalized (e.g., to 8-bromomethyl or 8-carbaldehyde) to create a chelating arm, while the 5-bromo position remains available for tuning the electronic properties or attaching the ligand to a polymer matrix [3].